molecular formula C12H17NO2 B3038981 4-Benzyl-1,4-oxazepan-6-ol CAS No. 943443-03-6

4-Benzyl-1,4-oxazepan-6-ol

Cat. No.: B3038981
CAS No.: 943443-03-6
M. Wt: 207.27 g/mol
InChI Key: SQZLCDHCXXQFNQ-UHFFFAOYSA-N
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Description

4-Benzyl-1,4-oxazepan-6-ol is a heterocyclic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound features a seven-membered ring containing both oxygen and nitrogen atoms, with a benzyl group attached to the nitrogen atom and a hydroxyl group at the sixth position. It is primarily used in scientific research and has various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,4-oxazepan-6-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with 6-hydroxyhexanoic acid or its derivatives under acidic or basic conditions to form the oxazepane ring . The reaction conditions often include:

    Solvent: Common solvents include ethanol, methanol, or dichloromethane.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reactants used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,4-oxazepan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

    Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl oxazepanone, while reduction can yield benzyl oxazepane .

Mechanism of Action

The mechanism of action of 4-Benzyl-1,4-oxazepan-6-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s hydroxyl and benzyl groups may facilitate binding to specific enzymes or receptors, leading to modulation of their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

4-benzyl-1,4-oxazepan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZLCDHCXXQFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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